1,2-Diazaspiro[4.6]undecan-3-one
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Overview
Description
1,2-Diazaspiro[46]undecan-3-one is a heterocyclic compound with the molecular formula C10H17NO It is characterized by a spirocyclic structure, which includes a nitrogen atom and a carbonyl group
Mechanism of Action
Target of Action
A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to inhibit METTL3, a key player in the m6A regulation machinery .
Mode of Action
If it shares a similar mechanism with 1,4,9-Triazaspiro[5.5]undecan-2-one, it might interact with its target, potentially METTL3, leading to changes in the m6A regulation machinery .
Biochemical Pathways
If it acts similarly to 1,4,9-Triazaspiro[5.5]undecan-2-one, it could influence the m6A methylation pathway, affecting various biological processes such as splicing, translation, stability, and degradation of RNA .
Pharmacokinetics
The structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to have favorable ADME properties .
Result of Action
If it behaves like 1,4,9-Triazaspiro[5.5]undecan-2-one, it might reduce the m6A/A level of polyadenylated RNA in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazaspiro[4.6]undecan-3-one typically involves the reaction of a suitable amine with a cyclic ketone. One common method is the cyclization of a linear precursor containing both amine and ketone functionalities under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Diazaspiro[4.6]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1,2-Diazaspiro[4.6]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Azaspiro[4.5]decan-2-one
- 1,3-Diazaspiro[4.6]undecane-2,4-dione
- 1,4-Dioxa-7-azaspiro[4.4]nonane
Uniqueness
1,2-Diazaspiro[4.6]undecan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,2-diazaspiro[4.6]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-7-9(11-10-8)5-3-1-2-4-6-9/h11H,1-7H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYIAGSPAJELFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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